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Abstract
Propylene glycol dinitrate (PGDN) is a nitrated ester primarily used as a propellant, notably

as the main component of Otto Fuel II. Its toxicological profile is of significant interest due to

occupational exposure and potential environmental contamination. This technical guide

provides a comprehensive overview of the toxicological effects of PGDN, drawing from a wide

range of studies. The document details its toxicokinetics, acute and chronic toxicity,

genotoxicity, carcinogenicity, and reproductive and developmental effects. Key quantitative data

are summarized in tabular format for ease of reference, and detailed experimental

methodologies are provided for critical studies. Furthermore, this guide includes visualizations

of key metabolic and signaling pathways to facilitate a deeper understanding of its mechanism

of action. The primary toxic effects of PGDN are attributed to its vasodilatory properties, leading

to cardiovascular and central nervous system effects, as well as its capacity to induce

methemoglobinemia at higher concentrations.

Introduction
Propylene glycol dinitrate (PGDN) is a colorless, volatile liquid with a disagreeable odor.[1][2]

Structurally similar to nitroglycerin, it is a potent vasodilator.[3] Its primary application is as a

major component of the torpedo propellant Otto Fuel II.[4] Exposure to PGDN can occur

through inhalation and dermal contact.[5][6] This document serves as a detailed technical
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resource on the toxicological properties of PGDN, aimed at providing researchers, scientists,

and drug development professionals with a thorough understanding of its health hazards.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion
PGDN is rapidly absorbed into the body following inhalation, dermal contact, or ingestion.[7]

Once absorbed, it is quickly metabolized and eliminated.[1] In vivo studies in rats have shown

that after subcutaneous injection, PGDN levels in the blood peak within 30 minutes and

become undetectable within 8-12 hours.[1] The primary metabolite found in the blood is

propylene glycol 2-mononitrate, which is further broken down to inorganic nitrate and excreted

in the urine.[1] In vitro studies with dog blood indicate that PGDN preferentially associates with

red blood cells.[7]

Metabolic Pathway of Propylene Glycol Dinitrate
The metabolism of PGDN involves sequential denitration to mononitrates and subsequently to

propylene glycol, which can then enter intermediary metabolism.
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Caption: Metabolic breakdown of PGDN to mononitrates and propylene glycol.

Acute Toxicity
The acute toxicity of PGDN is characterized by its potent vasodilatory effects.[1] In humans,

exposure can lead to headaches, dizziness, loss of balance, eye irritation, nasal congestion,

nausea, and difficulty breathing.[1][6] At high concentrations, PGDN can cause
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methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's

oxygen-carrying capacity, which can lead to anoxia and even death.[1][6]

Table 1: Acute Toxicity of Propylene Glycol Dinitrate

Species Route Parameter Value Reference

Rat Oral LD50
250 - 1,190

mg/kg
[1]

Rat Subcutaneous LD50 530 mg/kg

Rat Intraperitoneal LD50 930 mg/kg

Mouse
Oral (Otto Fuel

II)
LD50 2,240 mg/kg [8]

Rabbit Dermal LD50 >2 g/kg [9]

Chronic Toxicity and Carcinogenicity
Long-term exposure to PGDN has been associated with cardiovascular effects.[5] Studies on

workers chronically exposed to nitrated esters have reported sudden deaths due to circulatory

failure.[1] Animal studies have revealed effects on the liver, kidneys, and red blood cells.[1]

In a one-year inhalation study, dogs exposed to 0.2 ppm of PGDN showed hematologic effects.

[1] Rats exposed to 36 ppm in the same study also exhibited low levels of methemoglobin.[1]

Continuous 90-day inhalation exposures at 10 ppm caused kidney and liver changes in dogs,

with higher concentrations (35 ppm) leading to significant iron deposits in the liver, spleen, and

kidneys.[9]

There have been no two-year carcinogenicity studies conducted on PGDN.[1] Therefore, its

carcinogenic potential in humans remains unclassified.[6]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect

Level (LOAEL) for PGDN Inhalation Exposure
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Species Duration Effect NOAEL LOAEL Reference

Human Acute
Mild

Headache
0.03 ppm 0.1 ppm [1]

Dog 1 year
Hematologic

Effects
- 0.2 ppm [1]

Genotoxicity
PGDN has been evaluated in a battery of mutagenicity and genotoxicity studies. The results

have been largely negative, with a positive result observed only in a mouse lymphoma cell

assay at cytotoxic concentrations.[1] Otto fuel II, of which PGDN is the main component, did

not show positive results in a dominant lethal assay in mice.[1]

Reproductive and Developmental Toxicity
Currently, there is limited information available regarding the reproductive and developmental

toxicity of PGDN.[6] One study on female U.S. Navy personnel exposed to PGDN did not find

an increase in spontaneous abortions.[8] Dermal application of PGDN to rats and rabbits did

not show teratogenic effects at doses that were not maternally toxic.[8]

Mechanism of Action
The primary mechanism of PGDN's toxicity is linked to its vasodilatory properties, which are a

result of the release of nitric oxide (NO).[3] This mechanism is shared with other organic

nitrates like nitroglycerin.[3]

Signaling Pathway for PGDN-Induced Vasodilation

Propylene Glycol Dinitrate Nitric Oxide (NO)Metabolic Release

Soluble Guanylate Cyclase (sGC)

Activates

cGMPConverts

GTP

Protein Kinase G (PKG)Activates Myosin Light Chain
Phosphatase (MLCP)

Activates Myosin Light Chain (MLC)Dephosphorylates Smooth Muscle Relaxation
(Vasodilation)

Leads to
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Caption: PGDN-induced vasodilation via the nitric oxide/cGMP pathway.

Released nitric oxide activates soluble guanylate cyclase (sGC) in smooth muscle cells.[3] This

enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine

monophosphate (cGMP).[3] Increased levels of cGMP lead to the activation of protein kinase

G, which ultimately results in the dephosphorylation of myosin light chains, causing smooth

muscle relaxation and vasodilation.[3] This vasodilation is responsible for the characteristic

headaches and changes in blood pressure observed upon exposure.[3]

Experimental Protocols
Acute Oral LD50 Study in Rats (Clark and Litchfield,
1969)

Test Substance: Propylene glycol dinitrate.

Animals: Alderley Park rats.

Procedure: Animals were administered lethal oral or subcutaneous doses of PGDN.

Observations: Signs of toxicity such as prostration, anoxia, coldness, methemoglobinemia,

and respiratory depression were monitored. Time to death was recorded, which occurred up

to 48 hours post-administration.[1]

Endpoint: The dose that was lethal to 50% of the animals (LD50) was calculated.

One-Year Inhalation Study in Dogs, Rats, and Mice
(Gaworski et al., 1985)

Test Substance: Otto fuel II (containing PGDN).

Animals: Beagle dogs, Fischer-344 rats, and C57BL/6 mice.

Exposure Regimen: Animals were exposed via inhalation for 6 hours/day, 5 days/week for 12

months (rats and mice) or 14 months (dogs).
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Concentrations: Control (0 ppm), low concentration (0.2 ppm), and high concentration (36

ppm).

Parameters Monitored: Clinical signs, body weight, hematology, clinical chemistry, and

histopathology of major organs.

Follow-up: A one-year follow-up period was included after the exposure phase to assess

long-term effects.[1]

Human Volunteer Inhalation Study (Stewart et al., 1974)
Test Substance: Otto fuel II vapor (99% PGDN).

Subjects: 17 healthy men (22-25 years old) and a small group of research staff.

Exposure: Subjects were exposed in a controlled-environment chamber to PGDN

concentrations ranging from 0 to 1.5 ppm for durations of 1 to 8 hours.

Endpoints: Subjective symptoms (headache, dizziness, etc.), changes in visual evoked

response (VER), and other physiological parameters were recorded.

Key Findings: A dose-response relationship was established for the induction of headaches

and changes in VER.[1]

Experimental Workflow for Human Inhalation Study
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Caption: Workflow for a human volunteer inhalation study of PGDN.
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Conclusion
The toxicological profile of propylene glycol dinitrate is primarily defined by its vasodilatory

effects, which manifest as cardiovascular and central nervous system symptoms in humans,

and its potential to cause methemoglobinemia at high exposure levels. While acute effects are

well-documented, data on chronic toxicity, particularly carcinogenicity and reproductive effects,

are limited. The established mechanism of action via nitric oxide release and subsequent

cGMP-mediated vasodilation provides a solid foundation for understanding its physiological

effects. This guide consolidates key toxicological data and methodologies to support further

research and risk assessment of this important industrial chemical.
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[https://www.benchchem.com/product/b1221224#toxicological-profile-of-propylene-glycol-
dinitrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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